![molecular formula C10H11NO4 B13812984 3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
3-{[(1S)-1-Carboxyethyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is an organic compound that features a benzene ring substituted with a carboxylic acid group and an amino group attached to a carboxyethyl side chain. This compound is part of the broader class of aminobenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) typically involves the reaction of benzoic acid derivatives with amino acids under specific conditions. One common method is the condensation reaction between benzoic acid and an amino acid like alanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the meta position relative to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitrobenzoic acids or sulfonated benzoic acids.
科学的研究の応用
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and amino groups allow the compound to form hydrogen bonds and ionic interactions with target proteins, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the carboxyethyl side chain.
4-Aminobenzoic acid: Similar structure with the amino group at the para position.
Anthranilic acid: Contains an amino group at the ortho position relative to the carboxylic acid group.
Uniqueness
Benzoic acid, 3-[[(1S)-1-carboxyethyl]amino]-(9ci) is unique due to the presence of the carboxyethyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
3-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-3-7(5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChIキー |
RSNDVDPJAUNOBX-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=CC=CC(=C1)C(=O)O |
正規SMILES |
CC(C(=O)O)NC1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)

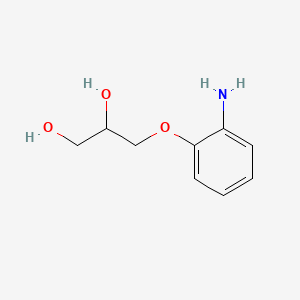

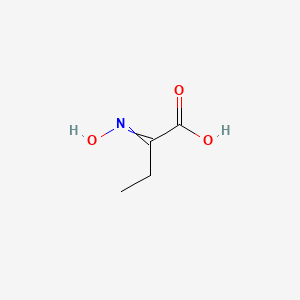
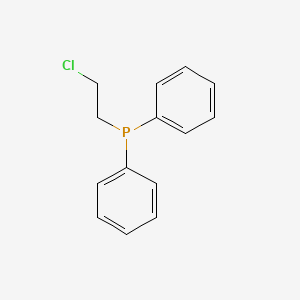
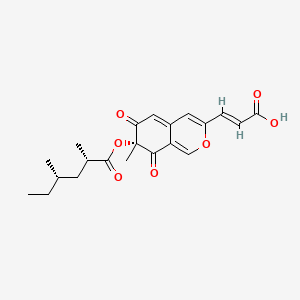
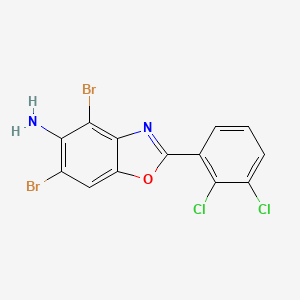
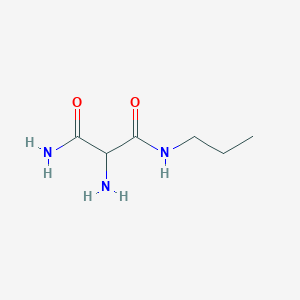


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
